2-Methyl-1-phenyl-1-pentanol
Overview
Description
2-Methyl-1-phenyl-1-pentanol is an organic compound with the molecular formula C12H18O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. This compound is used as a solvent and an intermediate in the synthesis of various chemicals .
Mechanism of Action
Target of Action
2-Methyl-1-phenyl-1-pentanol is an organic compound that belongs to the alcohol family. The primary targets of this compound are carbonyl compounds . The interaction with these targets results in the formation of alcohols .
Mode of Action
The compound interacts with its targets through a process known as the Grignard reaction . This involves the addition of a carbanion nucleophile to the carbonyl compounds . The Grignard reagents, prepared by the reaction of organohalides with magnesium, react with carbonyl compounds to yield alcohols .
Biochemical Pathways
The Grignard reaction is a key step in the synthesis of alcohols and demonstrates the relative freedom with which chemists can operate in the laboratory . The addition of stabilized carbon nucleophiles to carbonyl compounds is used in almost all metabolic pathways as the major process for forming carbon–carbon bonds .
Result of Action
The result of the Grignard reaction involving this compound is the formation of alcohols . These alcohols can be primary, secondary, or tertiary, depending on the nature of the carbonyl compound involved in the reaction .
Action Environment
The action of this compound is influenced by environmental factors. Therefore, the reaction is usually carried out in an anhydrous (water-free) environment .
Biochemical Analysis
Biochemical Properties
The role of 2-Methyl-1-phenyl-1-pentanol in biochemical reactions is not well-documented in the literature. Like other alcohols, it may participate in reactions involving its hydroxyl group. The nature of these interactions could be influenced by the presence of the phenyl group and the methyl group attached to the pentanol backbone .
Molecular Mechanism
It could potentially interact with biomolecules through hydrogen bonding, given its polar hydroxyl group
Metabolic Pathways
As an alcohol, it could potentially be metabolized by enzymes such as alcohol dehydrogenase .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1-phenyl-1-pentanol can be synthesized through the Grignard reaction, which involves the reaction of phenylmagnesium bromide with 2-methylpentanone. The reaction proceeds as follows:
- Preparation of phenylmagnesium bromide by reacting bromobenzene with magnesium in anhydrous ether.
- Addition of the prepared Grignard reagent to 2-methylpentanone under anhydrous conditions to yield this compound .
Industrial Production Methods
The industrial production of this compound typically involves the same Grignard reaction but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process may also involve additional purification steps such as distillation and recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-phenyl-1-pentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to replace the hydroxyl group with a halide.
Major Products
Oxidation: Produces 2-Methyl-1-phenyl-1-pentanone.
Reduction: Produces 2-Methyl-1-phenylpentane.
Substitution: Produces 2-Methyl-1-phenyl-1-pentyl halide.
Scientific Research Applications
2-Methyl-1-phenyl-1-pentanol has several applications in scientific research:
Chemistry: Used as a solvent and an intermediate in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-pentanol: A similar compound with a methyl group and a hydroxyl group on the same carbon chain but without the phenyl group.
1-Phenyl-1-pentanol: Similar structure but lacks the methyl group on the carbon chain.
2-Methyl-1-phenyl-2-propanol: Contains a phenyl group and a hydroxyl group but has a different carbon chain structure.
Uniqueness
2-Methyl-1-phenyl-1-pentanol is unique due to the presence of both a phenyl group and a methyl group on the same carbon chain, which influences its chemical reactivity and physical properties. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
2-methyl-1-phenylpentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-3-7-10(2)12(13)11-8-5-4-6-9-11/h4-6,8-10,12-13H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMRXUUGAJOMFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00993903 | |
Record name | 2-Methyl-1-phenylpentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00993903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73177-67-0 | |
Record name | 2-Methyl-1-phenyl-1-pentanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073177670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-1-phenylpentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00993903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.